molecular formula C13H18Cl2N2O B14792164 2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide

2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide

Cat. No.: B14792164
M. Wt: 289.20 g/mol
InChI Key: ZMTFGLJPSQVNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide is a substituted propanamide derivative featuring a 3,4-dichlorobenzyl group attached to the amide nitrogen and an isopropyl substituent. Its molecular formula is C₁₃H₁₇Cl₂N₂O, with a molar mass of 303.2 g/mol.

Properties

Molecular Formula

C13H18Cl2N2O

Molecular Weight

289.20 g/mol

IUPAC Name

2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C13H18Cl2N2O/c1-8(2)17(13(18)9(3)16)7-10-4-5-11(14)12(15)6-10/h4-6,8-9H,7,16H2,1-3H3

InChI Key

ZMTFGLJPSQVNNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC(=C(C=C1)Cl)Cl)C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide typically involves the reaction of 3,4-dichlorobenzylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with ammonia or an amine to form the final amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs include:

  • Halogen substitution (e.g., Cl, F, I) on the aromatic ring.
  • Linkage type (e.g., benzylamine, phenoxy, amino).
  • Alkyl chain modifications (e.g., isopropyl, pentan-3-yl).
Table 1: Physicochemical Comparison of Selected Analogs
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Evidence ID
2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide (Target) C₁₃H₁₇Cl₂N₂O 303.2 3,4-dichlorobenzyl, isopropyl -
(S)-2-amino-N-(2-iodobenzyl)-N-isopropyl-propanamide C₁₃H₁₉IN₂O 346.21 2-iodobenzyl, isopropyl
2-[(3,4-dichlorophenyl)amino]-N-(pentan-3-yl)propanamide C₁₄H₂₀Cl₂N₂O 303.23 3,4-dichlorophenylamino, pentan-3-yl
2-(4-chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide C₁₆H₁₄Cl₃NO₂ 358.65 4-chloro-2-methylphenoxy, 3,4-dichlorophenyl
N-(2-{[(2,3-dichlorophenyl)methyl]amino}ethyl)-2-methylpropanamide C₁₃H₁₈Cl₂N₂O 289.20 2,3-dichlorobenzyl, ethylamino, methyl
2-[(3-fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 258.29 3-fluorophenylamino, phenyl

Functional Implications

  • Linkage Type: Benzylamine linkages (as in the target compound) may confer greater metabolic stability compared to phenoxy () or phenylamino () groups, which are prone to oxidative cleavage.
  • Alkyl Chains: The isopropyl group in the target compound introduces steric hindrance, possibly limiting enzyme binding compared to linear chains like pentan-3-yl () or ethylamino () .

Pharmacological Insights from Analogs

  • Spasmolytic Activity: and highlight that phenoxy and benzamide derivatives exhibit spasmolytic effects, suggesting the target compound’s dichlorophenyl group could similarly modulate smooth muscle contraction .
  • Anti-inflammatory Potential: Flurbiprofen-amphetamine hybrids () demonstrate that halogenated aromatic moieties enhance cyclooxygenase (COX) inhibition, implying the target compound may share anti-inflammatory properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.